molecular formula C15H18N6O2S B10941556 1,3-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide

1,3-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10941556
M. Wt: 346.4 g/mol
InChI Key: CFZUSFUJXZPRAX-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a triazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and triazole intermediates. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Triazole Ring: This involves the cyclization of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antifungal, and antibacterial agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. The triazole and pyrazole rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-CARBONAMIDE
  • 1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-THIOAMIDE

Uniqueness

1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different functional groups, such as carbonamides or thioamides.

Properties

Molecular Formula

C15H18N6O2S

Molecular Weight

346.4 g/mol

IUPAC Name

1,3-dimethyl-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazole-4-sulfonamide

InChI

InChI=1S/C15H18N6O2S/c1-11-6-4-5-7-13(11)8-21-10-16-15(18-21)19-24(22,23)14-9-20(3)17-12(14)2/h4-7,9-10H,8H2,1-3H3,(H,18,19)

InChI Key

CFZUSFUJXZPRAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)NS(=O)(=O)C3=CN(N=C3C)C

Origin of Product

United States

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